3-[2-Phenylethoxy]propanethiol
Description
3-[2-Phenylethoxy]propanethiol (CAS: 154189-76-1; Molecular Formula: C₁₁H₁₆OS) is a thiol derivative featuring a propanethiol backbone substituted with a 2-phenylethoxy group. This structure combines a nucleophilic thiol (-SH) group with an aromatic ether moiety, enabling unique reactivity and physicochemical properties. Applications likely include organic synthesis, surface modification, and self-assembled monolayers (SAMs), leveraging the thiol’s affinity for metals and the aromatic group’s hydrophobic interactions.
Properties
Molecular Formula |
C11H16OS |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
3-(2-phenylethoxy)propane-1-thiol |
InChI |
InChI=1S/C11H16OS/c13-10-4-8-12-9-7-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |
InChI Key |
FSTIOZOKPRWJIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOCCCS |
Origin of Product |
United States |
Comparison with Similar Compounds
Notes
- Limited direct data exist for this compound; comparisons are inferred from structural analogs.
- The phenylethoxy group’s impact on reactivity (e.g., steric hindrance, electronic effects) warrants further study.
- Applications in drug delivery or materials science remain speculative but plausible given its bifunctional design.
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